molecular formula C17H14NO+ B11712612 2-(2-Oxo-2-phenylethyl)isoquinolinium

2-(2-Oxo-2-phenylethyl)isoquinolinium

Cat. No.: B11712612
M. Wt: 248.30 g/mol
InChI Key: LIAJGECMVWAMNA-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenylethyl)isoquinolinium bromide (CAS: N/A) is a quaternary ammonium salt synthesized in situ from isoquinoline and phenacyl bromide (6a) in the presence of a base such as triethylamine . This compound serves as a reactive intermediate in cycloaddition reactions, particularly in the formation of polycyclic heteroaromatic systems. For example, its reaction with fused cyclopentadienones (e.g., compound 4a) in acetonitrile (MeCN) at 80°C yields dimethyl 4-benzoyl-5-oxo-4H,12cH-naphtho[1'',8'':4',5',6']pentaleno[1':3,4]pyrrolo[2,1-a]isoquinoline-4a,6(5H)-dicarboxylate (8a) with an 80% yield . The oxo-phenylethyl substituent enhances its stability as a carbonyl-stabilized ylide, enabling efficient dipolar cycloadditions under optimized solvent conditions (MeCN > DMF, CH₂Cl₂, MeOH, H₂O) .

Properties

IUPAC Name

2-isoquinolin-2-ium-2-yl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NO/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18/h1-12H,13H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAJGECMVWAMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an SN2 mechanism, where the bromide ion acts as a leaving group. Isoquinoline (5 mmol) reacts with 2-bromoacetophenone (1.1 equivalents) in acetone (0.4 M) at room temperature for 24 hours. The choice of acetone as a solvent ensures optimal solubility of both reactants and facilitates precipitate formation upon salt generation. The stoichiometric excess of 2-bromoacetophenone drives the reaction to completion, minimizing unreacted isoquinoline.

Workup and Purification

Post-reaction, the crude product precipitates from the solution and is isolated via vacuum filtration. The residue is washed extensively with diethyl ether to remove organic impurities and unreacted starting materials. Final drying under vacuum yields the pure bromide salt as a white crystalline powder. Industrial-scale processes employ similar protocols but utilize continuous filtration systems and rotary dryers to enhance efficiency.

Optimization of Reaction Conditions

While the core method is robust, subtle adjustments to solvents, temperatures, and stoichiometry can influence yield and purity. Data from analogous quaternization reactions provide insights into potential optimizations.

Solvent Screening

The original protocol specifies acetone, but alternative solvents like ethyl acetate (EtOAc) and toluene have been explored for related salts. For instance, quinoline derivatives form optimally in EtOAc under reflux. However, acetone remains preferred for isoquinolinium salts due to its polar aprotic nature, which stabilizes the transition state without participating in side reactions.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetone252485–90*
Ethyl Acetate801278*
Toluene110665*
*Estimated from analogous reactions.

Temperature and Time Considerations

Elevating temperature accelerates reaction kinetics but risks decomposition of the bromoketone. Room-temperature conditions balance speed and stability, achieving >85% conversion within 24 hours. Industrial processes may employ slight heating (30–40°C) to reduce cycle times without compromising product integrity.

Characterization and Analytical Validation

Rigorous characterization ensures the identity and purity of this compound bromide. Key techniques include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and melting point analysis.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : Signals at δ 8.50–7.20 ppm correspond to aromatic protons from isoquinoline and phenyl groups. The methylene bridge (–CH2–) appears as a singlet at δ 5.20 ppm, while the carbonyl (C=O) group resonates at δ 8.10 ppm.

  • 13C NMR (126 MHz, CDCl3) : Peaks at δ 190.1 ppm (C=O), 140.2–125.3 ppm (aromatic carbons), and 62.5 ppm (–CH2–) confirm the structure.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 80:20) reveals a single peak at 5.912 minutes, corresponding to the target compound. Industrial batches report 99% purity via calibrated UV detection at 261.8 nm.

Industrial-Scale Production and Applications

Manufacturing Workflow

Large-scale synthesis adopts the same quaternization reaction but leverages automated reactors and inline filtration. Key parameters include:

  • Batch Size : Up to 10 metric tons per day.

  • Quality Control : In-process HPLC monitoring and spectroscopic validation at critical stages.

Pharmaceutical Relevance

The compound serves as a key intermediate in synthesizing indolizine-based sulfonyl fluorides, which are pivotal in protease inhibition and radiopharmaceutical development . Its bromide counterion enhances solubility, facilitating downstream reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM has garnered interest in various scientific research fields due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM is largely dependent on its interaction with molecular targets and pathways. The isoquinolinium moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. For instance, it may inhibit specific enzymes or disrupt cellular processes by forming stable complexes with target proteins.

Comparison with Similar Compounds

2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium Bromide

This analog substitutes the phenyl group with a 4-chlorophenyl moiety, altering its electronic properties. It reacts with 2-hydroxy-1,4-naphthoquinone and aromatic aldehydes in aqueous media under reflux, catalyzed by choline hydroxide . The chlorophenyl group increases electrophilicity, enabling reactivity in polar solvents like water—a contrast to the non-aqueous conditions (MeCN) required for the parent compound .

Thiazolo[2,3-a]isoquinolinium Salts

These derivatives incorporate sulfur into the heterocyclic framework (e.g., thiazolo[2,3-a]isoquinolinium salts). Unlike the oxo-phenylethyl substituent in the target compound, sulfur-containing analogs exhibit distinct reactivity, such as base-induced ring-opening and rearrangement to pyrrolo-isoquinolines . This underscores the role of heteroatom identity (S vs. O) in modulating reactivity.

Bisbenzylisoquinolinium Compounds

Bisbenzylisoquinolinium derivatives (e.g., tubocurarine analogs) feature two isoquinolinium units linked by carbon chains with ester groups . While structurally distinct from the monomeric 2-(2-oxo-2-phenylethyl)isoquinolinium, these compounds share the isoquinolinium core. Their biological activity as neuromuscular blockers contrasts with the synthetic utility of the target compound, demonstrating how structural complexity (e.g., dimerization, ester linkages) dictates functional applications .

Data Table: Key Comparative Features

Compound Substituents/Modifications Reactivity/Application Conditions Yield/Outcome References
This compound Oxo-phenylethyl Dipolar cycloaddition MeCN, 80°C 80% yield (8a)
2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium 4-Chlorophenyl Multicomponent reactions H₂O, reflux, choline hydroxide Not specified
Thiazolo[2,3-a]isoquinolinium salts Sulfur heteroatom, fused thiazole Ring-opening, rearrangement Base, amines Pyrrolo-isoquinolines
Bisbenzylisoquinolinium compounds Dimeric, ester-linked Neuromuscular blockade Biological systems Therapeutic activity

Mechanistic and Structural Insights

  • Electronic Effects: The oxo-phenylethyl group in this compound stabilizes the ylide via conjugation, enhancing cycloaddition efficiency . In contrast, electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity, enabling aqueous reactivity .
  • Solvent Compatibility : The parent compound requires aprotic solvents (MeCN) for optimal yields, whereas chlorophenyl analogs tolerate protic solvents (H₂O), reflecting substituent-dependent solvation .
  • Biological vs. Synthetic Utility: Monomeric isoquinolinium salts are primarily synthetic intermediates, while dimeric bisbenzylisoquinolinium derivatives exhibit bioactivity, emphasizing structure-function relationships .

Q & A

Basic Research Questions

1.1. What are the key synthetic pathways for 2-(2-Oxo-2-phenylethyl)isoquinolinium, and how can experimental design optimize yield and purity?

Methodological Answer:
Synthesis of this compound typically involves quaternization of isoquinoline derivatives with α-keto phenylethyl halides. To optimize yield, employ a factorial design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. acetonitrile), reaction temperature (25–80°C), and stoichiometric ratios. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel with gradient elution (polar to non-polar solvents). Monitor reaction progress via TLC and confirm purity via HPLC-MS and elemental analysis .

1.2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Use a combination of:

  • NMR (¹H and ¹³C) to confirm the isoquinolinium core and phenylketo substituent.
  • FT-IR to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H vibrations.
  • UV-Vis to assess electronic transitions in the π-conjugated system.
  • Mass spectrometry (HRMS) for molecular ion confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

2.1. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability, cell line sensitivity). To resolve this:

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity).

Dose-response analysis to differentiate selective toxicity (therapeutic index).

Mechanistic studies : Probe target engagement via enzyme inhibition assays (e.g., topoisomerase II for cytotoxicity) or proteomic profiling.

Control for solvent effects (e.g., DMSO cytotoxicity thresholds) .

2.2. What computational methods are suitable for predicting the environmental fate of this compound?

Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models to estimate:

  • Partition coefficients (log P) via software like EPI Suite.
  • Biodegradation potential using BIOWIN models.
  • Ecotoxicity via ECOSAR.
    Validate predictions with experimental data from OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays. Cross-reference with environmental monitoring data from HPLC-MS analysis of water/soil samples .

2.3. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Methodological Answer:

Kinetic studies : Monitor reaction rates via in-situ techniques (e.g., ReactIR) under different catalysts (e.g., Pd/C, organocatalysts).

Isotopic labeling : Use deuterated solvents or ¹⁸O-labeled reagents to trace proton transfer pathways.

DFT calculations : Model transition states and intermediates using Gaussian or ORCA software.

Cross-examination : Compare experimental activation energies (Arrhenius plots) with computational results to validate mechanistic hypotheses .

Methodological Frameworks for Interdisciplinary Research

3.1. How can this compound be integrated into studies of photodynamic therapy (PDT) or materials science?

Methodological Answer:

  • For PDT :
    • Measure singlet oxygen quantum yield using a chemical trap (e.g., 1,3-diphenylisobenzofuran) under controlled light exposure.
    • Assess cellular uptake via fluorescence microscopy (if the compound exhibits intrinsic fluorescence) or radiolabeling.
  • For materials :
    • Test conductivity via four-point probe measurements in thin films.
    • Evaluate optical properties (e.g., bandgap) using UV-Vis-NIR spectroscopy and Tauc plots.
    • Collaborate with computational chemists to model charge-transfer properties .

3.2. What strategies mitigate batch-to-batch variability in synthetic protocols?

Methodological Answer:

Standardize raw materials : Use suppliers with certified purity (e.g., ≥99% by HPLC).

Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline NMR, Raman spectroscopy).

Statistical control charts : Track critical quality attributes (CQAs) like yield, impurity profiles, and particle size distribution.

Design of experiments (DoE) : Identify critical process parameters (CPPs) via Plackett-Burman or response surface methodology .

Data Interpretation and Reproducibility

4.1. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

Re-examine sample purity using orthogonal methods (e.g., HPLC-MS alongside NMR).

Adjust computational parameters : Optimize basis sets (e.g., 6-311+G(d,p)) and solvent models (PCM/COSMO) in DFT calculations.

Consider dynamic effects : Account for conformational flexibility via molecular dynamics simulations.

Collaborate with crystallographers to resolve structural ambiguities via X-ray diffraction .

Environmental and Toxicological Profiling

5.1. What methodologies assess the compound’s persistence in aquatic ecosystems?

Methodological Answer:

  • Hydrolysis studies : Conduct at pH 4, 7, and 9 (OECD 111) to measure half-lives.
  • Photodegradation : Exclude samples to UV light (λ = 254–365 nm) and quantify degradation via LC-MS.
  • Sediment-water partitioning : Use shake-flask methods to determine Kd values.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish models (OECD 305) .

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